molecular formula C28H26N2O6 B11507941 Ethyl 4-(3-{[4-(ethoxycarbonyl)phenyl]amino}-5-(4-hydroxyphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-YL)benzoate

Ethyl 4-(3-{[4-(ethoxycarbonyl)phenyl]amino}-5-(4-hydroxyphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-YL)benzoate

Cat. No.: B11507941
M. Wt: 486.5 g/mol
InChI Key: AHOCISIDTILPCO-UHFFFAOYSA-N
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Description

Ethyl 4-(3-{[4-(ethoxycarbonyl)phenyl]amino}-5-(4-hydroxyphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-YL)benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a pyrrole ring substituted with hydroxyphenyl and ethoxycarbonylphenyl groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-{[4-(ethoxycarbonyl)phenyl]amino}-5-(4-hydroxyphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-YL)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.

    Substitution Reactions: The hydroxyphenyl and ethoxycarbonylphenyl groups are introduced through electrophilic aromatic substitution reactions.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic route for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, catalysts), and ensuring high yield and purity through purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-{[4-(ethoxycarbonyl)phenyl]amino}-5-(4-hydroxyphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-YL)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group in the pyrrole ring can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Ethyl 4-(3-{[4-(ethoxycarbonyl)phenyl]amino}-5-(4-hydroxyphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-YL)benzoate has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism of action of Ethyl 4-(3-{[4-(ethoxycarbonyl)phenyl]amino}-5-(4-hydroxyphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-YL)benzoate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the hydroxyphenyl and ethoxycarbonylphenyl groups allows for hydrogen bonding and hydrophobic interactions with biological molecules, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(dimethylamino)benzoate: Similar ester group but different substituents on the aromatic ring.

    Ethyl 4-[(E)-({benzyl[4-(ethoxycarbonyl)phenyl]amino}methylene)amino]benzoate: Similar structure with variations in the substituents.

Uniqueness

Ethyl 4-(3-{[4-(ethoxycarbonyl)phenyl]amino}-5-(4-hydroxyphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-YL)benzoate is unique due to the combination of the pyrrole ring with hydroxyphenyl and ethoxycarbonylphenyl groups, providing a distinct set of chemical properties and reactivity patterns that are not found in other similar compounds.

Properties

Molecular Formula

C28H26N2O6

Molecular Weight

486.5 g/mol

IUPAC Name

ethyl 4-[[1-(4-ethoxycarbonylphenyl)-2-(4-hydroxyphenyl)-5-oxo-2H-pyrrol-4-yl]amino]benzoate

InChI

InChI=1S/C28H26N2O6/c1-3-35-27(33)19-5-11-21(12-6-19)29-24-17-25(18-9-15-23(31)16-10-18)30(26(24)32)22-13-7-20(8-14-22)28(34)36-4-2/h5-17,25,29,31H,3-4H2,1-2H3

InChI Key

AHOCISIDTILPCO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=CC(N(C2=O)C3=CC=C(C=C3)C(=O)OCC)C4=CC=C(C=C4)O

Origin of Product

United States

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